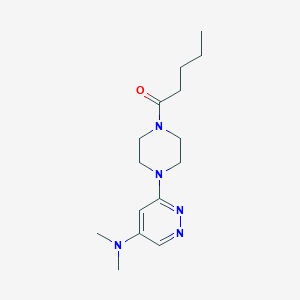

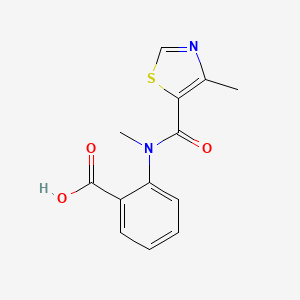

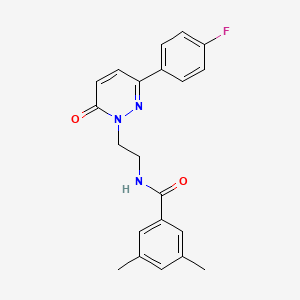

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one” is a compound that contains a pyridazin-3 (2H)-one derivative . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .科学的研究の応用

Antibacterial and Biofilm Inhibition

- Antibacterial Efficacy and MurB Enzyme Inhibition : A study reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent antibacterial efficacies against various bacterial strains including E. coli, S. aureus, and S. mutans. One compound demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activity against the MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antimicrobial Activity

- Synthesis and Evaluation of Thiazolidinone Derivatives : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, indicating the potential utility of such structures in developing new antimicrobial agents (Patel et al., 2012).

Anticancer Activity

- Anti-Bone Cancer Activity : A heterocyclic compound with a piperazin-1-yl group was synthesized and evaluated for in vitro anticancer activities against human bone cancer cell lines, highlighting the potential of such compounds in cancer therapy. The study also involved molecular docking to study the compound's potential antiviral activity by calculating binding sites for a specific protein (Lv et al., 2019).

Platelet Aggregation Inhibition

- P2Y12 Antagonists for Platelet Aggregation Inhibition : Research into piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists demonstrated compounds with excellent inhibition of platelet aggregation. These findings support the development of novel therapeutics for conditions requiring platelet aggregation control (Parlow et al., 2010).

Glucan Synthase Inhibitors

- Glucan Synthase Inhibition for Antifungal Applications : A study highlighted the synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors, with significant efficacy demonstrated in a mouse model of Candida glabrata infection. This suggests potential applications in antifungal drug development (Ting et al., 2011).

将来の方向性

作用機序

Target of Action

It’s worth noting that pyridazin-3 (2h)-ones, a class of compounds to which this compound belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

Pyridazin-3 (2h)-ones have been reported to interact with various biological targets, leading to diverse pharmacological effects .

Result of Action

Pyridazin-3 (2h)-ones have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis and functionalization of pyridazin-3 (2h)-ones can be influenced by various factors, which could potentially impact their pharmacological activity .

特性

IUPAC Name |

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O/c1-4-5-6-15(21)20-9-7-19(8-10-20)14-11-13(18(2)3)12-16-17-14/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYSOVGJWNFKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)

![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2810509.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)

![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)